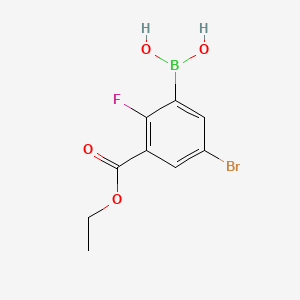
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is a boronic acid derivative that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of a bromine atom, an ethoxycarbonyl group, and a fluorine atom attached to a phenyl ring, along with a boronic acid functional group. These structural features make it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid typically involves the following steps:
Ethoxycarbonylation: The ethoxycarbonyl group is introduced via esterification, often using ethyl chloroformate or ethyl bromoacetate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom is introduced through nucleophilic aromatic substitution using a fluorinating agent like cesium fluoride (CsF) or potassium fluoride (KF).
Borylation: The boronic acid group is introduced using a palladium-catalyzed borylation reaction, such as the Miyaura borylation, which involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides forms biaryl or styrene derivatives.
Chan-Lam Coupling: This copper-catalyzed coupling reaction with amines or alcohols forms C-N or C-O bonds.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), and aryl or vinyl halide.
Chan-Lam Coupling: Copper catalyst, base (e.g., pyridine), solvent (e.g., dichloromethane), and amine or alcohol.
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.
Chan-Lam Coupling: Aryl amines or aryl ethers.
Oxidation: Phenols.
Reduction: Alcohols.
科学研究应用
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and as a ligand for biological targets.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of boron-containing drugs.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of (5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the inhibition of enzymes such as proteases. The compound’s unique structure allows it to interact with specific molecular pathways, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the bromine, ethoxycarbonyl, and fluorine substituents, making it less versatile in certain applications.
3-Bromophenylboronic Acid:
2-Fluorophenylboronic Acid: Similar but lacks the bromine and ethoxycarbonyl groups, limiting its use in specific synthetic routes.
Uniqueness
(5-Bromo-3-(ethoxycarbonyl)-2-fluorophenyl)boronic acid is unique due to its combination of substituents, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in scientific research applications.
属性
分子式 |
C9H9BBrFO4 |
|---|---|
分子量 |
290.88 g/mol |
IUPAC 名称 |
(5-bromo-3-ethoxycarbonyl-2-fluorophenyl)boronic acid |
InChI |
InChI=1S/C9H9BBrFO4/c1-2-16-9(13)6-3-5(11)4-7(8(6)12)10(14)15/h3-4,14-15H,2H2,1H3 |
InChI 键 |
XRWRHILHTOSLJK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=CC(=C1F)C(=O)OCC)Br)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(R)-4-Ethyl-4-hydroxy-1,4,7,8-tetrahydro-3H,10H-spiro[pyrano[3,4-f]indolizine-6,2'-[1,3]dioxolane]-3,10-dione](/img/structure/B14021931.png)
![trans-Tert-butyl-dimethyl-[4-[5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclohexoxy]silane](/img/structure/B14021938.png)
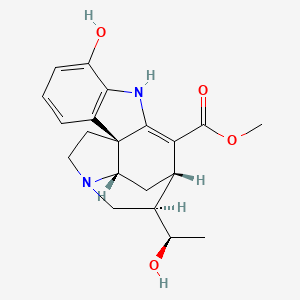
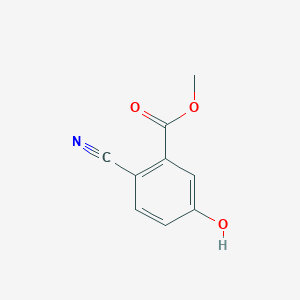
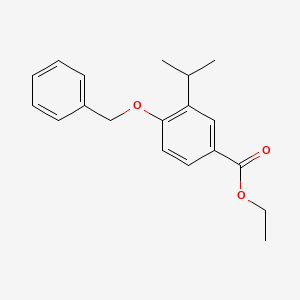


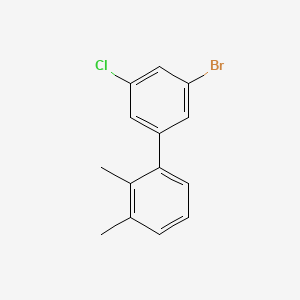
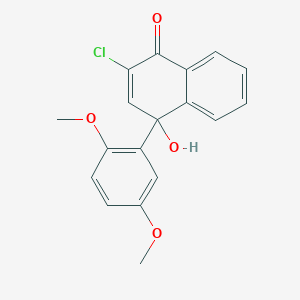


![{1-[6-(Methylsulfanyl)-9H-purin-9-yl]pyrrolidin-2-yl}methyl 4-methylbenzene-1-sulfonate](/img/structure/B14022005.png)
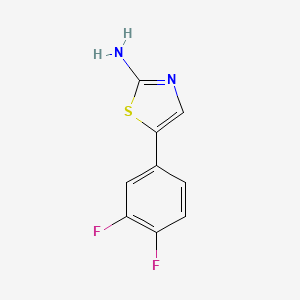
![Sodium;[6-(4-tert-butylphenyl)sulfonylimino-3-chlorocyclohexa-2,4-dien-1-ylidene]-(1-oxidopyridin-1-ium-4-yl)methanolate](/img/structure/B14022018.png)
